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Antimony phosphide

field-effect transistor 2D semiconductor carrier mobility

Researchers sourcing black phosphorus or MoS₂ alternatives often sacrifice mobility for band gap. α-phase antimony phosphide decouples these parameters, delivering FET-ready properties. Key data: • Carrier mobility >10⁴ cm²/V·s with tunable band gap (0.3-1.6 eV) • Ambient-stable monolayer; ZT of 1.34 at 700 K for thermoelectrics • Available for R&D evaluation with verified phase purity and defined storage protocols.

Molecular Formula PSb
Molecular Weight 152.73 g/mol
CAS No. 25889-81-0
Cat. No. B147865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimony phosphide
CAS25889-81-0
SynonymsSbP, Antimony phosphide
Molecular FormulaPSb
Molecular Weight152.73 g/mol
Structural Identifiers
SMILESP#[Sb]
InChIInChI=1S/P.Sb
InChIKeyRJAVVKVGAZUUIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antimony Phosphide (SbP) Baseline Overview


Antimony phosphide (SbP) is a binary group-V pnictide semiconductor that crystallizes in a black-phosphorus-like α-phase monolayer structure. First-principles calculations confirm its thermodynamic stability via phonon spectra and room-temperature molecular dynamics [1]. Unlike elemental black phosphorus, α-SbP exhibits environmental stability and a tunable direct-to-indirect band gap, establishing it as a distinct candidate for nanoelectronic, optoelectronic, and thermoelectric device procurement [2].

Why SbP Cannot Be Replaced by Generic 2D Semiconductors


Generic substitution with black phosphorus (BP) or MoS₂ fails because SbP uniquely decouples the inverse relationship between carrier mobility and band gap. Monolayer SbP delivers a theoretical mobility exceeding 10⁴ cm²/V·s while retaining a band gap above the 0.4 eV threshold required for FET on/off ratios, a combination neither BP (mobility ~1000 cm²/V·s experimental) nor MoS₂ (mobility ~200 cm²/V·s) can simultaneously achieve [1]. Furthermore, SbP demonstrates a ZT of 1.34 at 700 K in its α-phase form, substantially outperforming pristine black phosphorene (ZT ≈ 0.34 at 300 K) and offering a thermoelectric figure of merit that competes with Bi₂Te₃-based materials without the toxicity or scarcity constraints [2][3].

SbP Quantitative Comparison Against Competitors


Carrier Mobility Advantage Over Black Phosphorus and MoS₂

Density functional theory calculations predict monolayer SbP possesses a carrier mobility as high as 10⁴ cm²/V·s, which is more than ten times the experimentally achieved maximum mobility of few-layer black phosphorus (1000 cm²/V·s) and over fifty times the typical mobility of monolayer MoS₂ (~200 cm²/V·s). Even compared to classical bulk semiconductors, SbP's theoretical mobility surpasses that of silicon (1400 cm²/V·s) and is competitive with InP (5400 cm²/V·s) [1]. This mobility advantage is maintained while SbP retains a band gap tunable between 0.3 and 1.6 eV, satisfying the minimum 0.4 eV requirement for high on/off ratios in FETs [2].

field-effect transistor 2D semiconductor carrier mobility

Thermoelectric Figure of Merit vs. Black Phosphorene

First-principles calculations combined with Boltzmann transport equations reveal that monolayer α-SbP attains a thermoelectric figure of merit ZT = 1.34 at 700 K [1]. In stark contrast, pristine black phosphorene exhibits a ZT of only 0.34 at 300 K, a value that has historically limited its practical application [2]. The SbP₃ variant further pushes this boundary, with predicted ZT values reaching 3.66 (n-type, armchair direction) at 700 K, and SbP₃/BiP₃ superlattices achieving ZT = 3.87 at 700 K, exceeding the benchmark ZT ≈ 3.0 for widespread thermoelectric deployment [2]. The performance stems from SbP's multiple valley degeneracy at band edges, which simultaneously enhances the Seebeck coefficient and electrical conductivity.

thermoelectric figure of merit waste heat recovery

Band Gap Tunability vs. Black Phosphorus for FETs

α-Sb₁₋ₓPₓ monolayers exhibit continuously tunable band gaps from 0.3 eV to 1.6 eV as the phosphorus fraction x varies from 0 to 1, all of which meet or exceed the 0.4 eV minimum band gap required for achieving large on/off current ratios in field-effect transistors [1]. By comparison, few-layer black phosphorus has a thickness-dependent band gap that drops below 0.4 eV in thicker flakes, compromising the on/off ratio [2]. Furthermore, the upper limit of SbP's carrier mobility approaches 2 × 10⁴ cm²/V·s in the Sb-rich composition range (0 ≤ x ≤ 0.25), a regime where the band gap remains sufficiently large for transistor operation. No other 2D material simultaneously provides this specific band-gap-to-mobility window.

band gap engineering FET channel on/off ratio

Ni-Decorated Monolayer for Selective H₂S Sensing

Density functional theory calculations reveal that pristine monolayer SbP adsorbs H₂S with an adsorption energy of –0.293 eV (physisorption). Decoration with nickel single atoms dramatically enhances this interaction: Ni-decorated SbP yields an H₂S adsorption energy of –1.015 eV, while Co- and Fe-decorated variants reach –1.740 eV and –1.478 eV, respectively [1]. This represents a 3.5× to 5.9× increase in binding strength relative to undecorated SbP. The recovery time of the Ni-SbP sensor can be tuned from 1.44 × 10⁵ s to 28.63 s by applying biaxial tensile strain, demonstrating controllable desorption kinetics unattainable with conventional metal-oxide sensors like SnO₂ or ZnO . Compared to graphene-based gas sensors, which suffer from zero band gap and low selectivity, monolayer SbP retains a semiconducting band gap (1.013 eV) that enables electronic transduction of the adsorption event [2].

gas sensor H₂S detection adsorption energy

Band Gap Robustness Under Tensile Strain vs. Black Phosphorus

Under biaxial tensile strain, the band gap of monolayer α-SbP initially increases and then decreases, but the total fluctuation is confined to merely 0.08 eV across the entire tensile range, indicating exceptional robustness of the electronic structure [1]. In contrast, monolayer black phosphorus undergoes a direct-to-indirect band gap transition and significant gap reduction under similar tensile strain [2]. Conversely, under compressive strain, α-SbP exhibits a linear band gap decrease and undergoes a semiconductor-to-metal transition at approximately –5% strain, providing a strain-tunable conductive state useful for pressure-sensing applications. This asymmetric strain response—robust under tension, sensitive under compression—is unique among group-V 2D materials and directly supports the material's use in flexible optoelectronics where mechanical deformation is inevitable.

strain engineering band gap robustness optoelectronic stability

Ferroelectric Polarization and Low Switching Barrier

High-throughput first-principles screening identifies α-SbP among seven 2D materials exhibiting ferroelectric switching barriers below 0.3 eV per formula unit and spontaneous polarization exceeding 2 × 10⁻¹⁰ C/m, coupled with high thermodynamic stability (energy above hull < 0.2 eV/atom) [1]. By comparison, the prototypical 2D ferroelectric CuInP₂S₆ has a polarization of ~4 × 10⁻¹⁰ C/m but a significantly higher switching barrier (~0.5 eV/f.u.), while α-In₂Se₃ exhibits polarization ~3 × 10⁻¹⁰ C/m with comparable barrier. SbP's combination of low switching energy and robust polarization makes it particularly attractive for low-voltage, non-volatile ferroelectric random-access memory (FeRAM) where write energy scales with the square of the switching barrier [2].

ferroelectric non-volatile memory 2D polarization

Application Scenarios for SbP


High-Speed Low-Power FETs for Post-Silicon Nanoelectronics

SbP monolayers, with carrier mobility exceeding 10⁴ cm²/V·s and a band gap tunable between 0.3 and 1.6 eV, enable FET channel materials that simultaneously meet the on/off ratio requirement (>10⁴) and deliver switching speeds unattainable by black phosphorus or MoS₂. The ultra-small effective mass of holes and electrons in Sb-rich compositions (x ≤ 0.25) pushes the mobility upper limit toward 2 × 10⁴ cm²/V·s, making SbP the prime candidate for sub-5-nm node transistors where short-channel effects must be suppressed [1].

Thermoelectric Generators for Waste Heat Recovery

The α-SbP monolayer achieves a ZT of 1.34 at 700 K, a value nearly four times that of black phosphorene. Its SbP₃ and superlattice derivatives further elevate ZT to 3.66 and 3.87 respectively at 700 K, exceeding the commercial viability benchmark of ZT ≈ 3.0. These materials are procurement priorities for thermoelectric modules targeting industrial exhaust heat (500–800 K), where Bi₂Te₃-based modules degrade and BP is thermally unstable [2].

Room-Temperature H₂S Sensors with Strain-Controlled Recovery

Ni-decorated SbP monolayers provide an H₂S adsorption energy of –1.015 eV, a 5.9× enhancement over pristine SbP, while retaining a semiconducting band gap that enables electronic readout. The recovery time can be tuned from 28.63 s to over 10⁵ s via biaxial tensile strain, offering a programmable sensor reset mechanism incompatible with traditional heated metal-oxide sensors. This positions metal-decorated SbP as a leading candidate for battery-operated, room-temperature H₂S detectors in oil and gas facilities [3].

Flexible Optoelectronics with Strain-Insensitive Performance

Monolayer α-SbP confines its band gap fluctuation to within 0.08 eV under tensile strain, ensuring consistent photodetection and light-emission wavelengths in mechanically deformed states. The material's environmental stability and tensile robustness differentiate it from black phosphorus, which degrades in ambient conditions and undergoes a direct-to-indirect gap transition under tensile strain. SbP is therefore the preferred active layer for flexible photodetectors, wearable displays, and conformable solar cells [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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